Carbamic acid,(cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a methoxycyclohexyl group and a carbamic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester typically involves several steps, including catalytic hydrogenation, oxidative reactions, substitution reactions, and hydrolysis. The oxidative reaction is often carried out in a microreactor using Jones reagent as the oxidant, while barium hydroxide octahydrate is used as the alkaline material in the hydrolysis step. This method is efficient, with a high yield and minimal waste production.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Jones reagent is commonly used for the oxidation of this compound.
Reduction: Catalytic hydrogenation is employed for reduction reactions.
Substitution: Various substitution reactions can be performed using different reagents depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in other processes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the exploration of biological processes at a molecular level.
Medicine: In the medical field, derivatives of this compound could be investigated for their potential therapeutic properties. Research may focus on its use in drug development and as a precursor for pharmaceuticals.
Industry: In industry, this compound can be used in the production of various chemicals and materials. Its versatility makes it suitable for a range of applications, from manufacturing to research and development.
Mechanism of Action
The mechanism by which carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.
Comparison with Similar Compounds
Carbamic acid, (trans-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
Carbamic acid, (3-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
Carbamic acid, (2-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
Uniqueness: The cis-4-methoxycyclohexyl configuration of this compound distinguishes it from its trans- and other positional isomers. This structural difference can lead to variations in reactivity and biological activity, making it unique among similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(4-methoxycyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXWSOBHDFNOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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